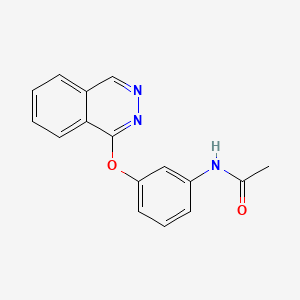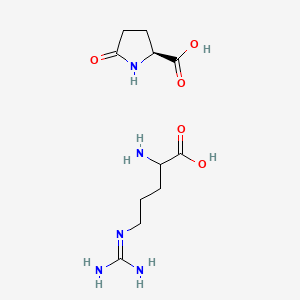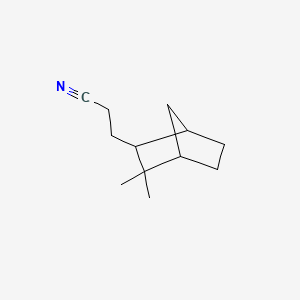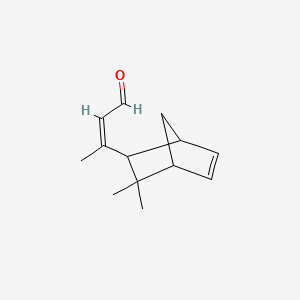
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,3-Dimethylbicyclo(221)hept-5-en-2-yl)-2-butenal is an organic compound characterized by a bicyclic structure with a double bond and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal typically involves the following steps:
Formation of the bicyclic core: The bicyclic structure can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the aldehyde group: The aldehyde functional group can be introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of DMF and POCl3.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the bicyclic structure can undergo electrophilic addition reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products Formed
Oxidation: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenoic acid.
Reduction: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenol.
Substitution: 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-bromo-2-butenal.
Scientific Research Applications
3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)-2-butenal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The bicyclic structure may also contribute to its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethanone
- 3-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)propanoic acid
Uniqueness
3-(3,3-Dimethylbicyclo(221)hept-5-en-2-yl)-2-butenal is unique due to its combination of a bicyclic structure with an aldehyde functional group
Properties
CAS No. |
84682-13-3 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)but-2-enal |
InChI |
InChI=1S/C13H18O/c1-9(6-7-14)12-10-4-5-11(8-10)13(12,2)3/h4-7,10-12H,8H2,1-3H3/b9-6- |
InChI Key |
QCXOQARCPZNLPI-TWGQIWQCSA-N |
Isomeric SMILES |
C/C(=C/C=O)/C1C2CC(C1(C)C)C=C2 |
Canonical SMILES |
CC(=CC=O)C1C2CC(C1(C)C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



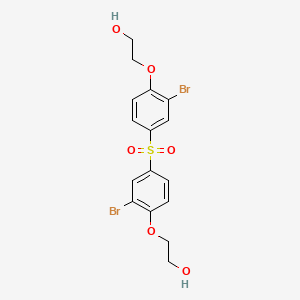
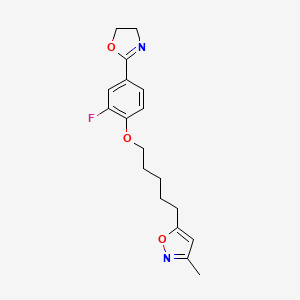


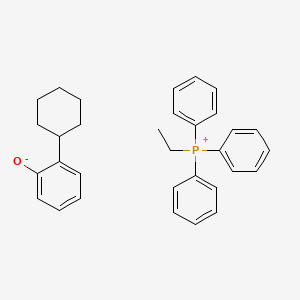
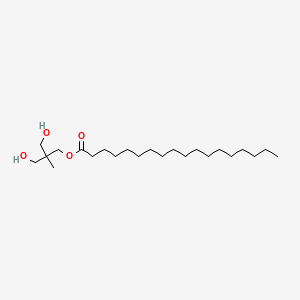
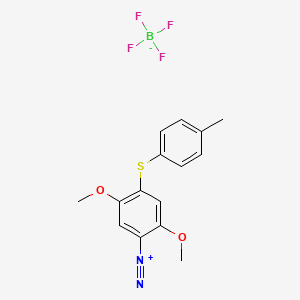
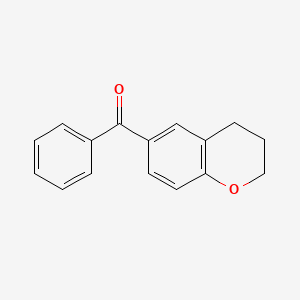
![Ethyl 2-phenylbicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12672138.png)
